N-(4-aminophenyl)-2-phenylacetamide
Overview
Description
4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a chemical compound which is an amino derivative of acetanilide and para-isomer of aminoacetanilide1. It appears as leaf or flake-like white to pink to brown powder1.
Synthesis Analysis
The synthesis of 4-Aminoacetanilide involves the conversion of 4-phenylenediamine to 4-aminoacetanilide1. Another method involves the reduction of 4-nitroacetanilide by a hydrogenation catalyst1. Green synthesis of p-Aminoacetanilide is achieved by reducing p-nitroaetanilide using Zn/NH4Cl in water1.
Molecular Structure Analysis
The molecular structure of 4-Aminoacetanilide was studied with Density Functional Theory2. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Aminoacetanilide2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving N-(4-aminophenyl)acetamide.Physical And Chemical Properties Analysis
4-Aminoacetanilide has a molar mass of 150.181 g/mol1. It has a melting point of 164–167 °C and a boiling point of 267 °C1. It is slightly soluble in water1.Scientific Research Applications
Antimicrobial Applications
N-(4-aminophenyl)-2-phenylacetamide derivatives have been studied for their potential antimicrobial properties. A study synthesized novel analogs of this compound and evaluated their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012). Another research synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, demonstrating promising results against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu et al., 2020).
Anticonvulsant Activity
A study on 4-aminophenylacetamides revealed their potential for anticonvulsant activity. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, showing that certain derivatives had significant anticonvulsant effects (Clark & Davenport, 1988).
Chemical Synthesis and Pharmaceutical Applications
Research has been conducted on the chemical synthesis and applications of N-(4-aminophenyl)-2-phenylacetamide in the field of pharmaceuticals. For example, a study on nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides focused on producing α-substituted phenylacetamide, which has significance in drug molecules and natural products synthesis (Wang et al., 2020).
Drug Metabolism and Pharmacokinetics
N-(4-aminophenyl)-2-phenylacetamide has been studied in the context of drug metabolism and pharmacokinetics. For instance, research on metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity provides insights into the drug's metabolic pathways and potential biomarkers for liver failure due to overdose (Coen, 2015).
Safety And Hazards
4-Aminoacetanilide may cause an allergic skin reaction1. It is harmful if swallowed and causes eye irritation3.
Future Directions
While I couldn’t find specific future directions for N-(4-aminophenyl)acetamide, research into similar compounds, such as polyamides, is ongoing and focuses on improving their properties for various applications4.
properties
IUPAC Name |
N-(4-aminophenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVNUAEZMDIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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